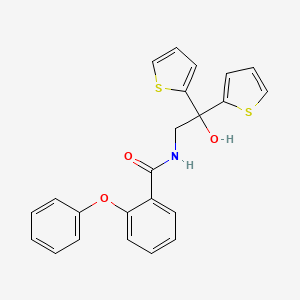

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While the exact synthesis process for “N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide” is not available, a related compound, “2-hydroxy-2,2-di(thiophen-2-yl)acetic acid”, has been synthesized using thiophen-2-yl magnesium bromide and thienylglycoxylate dethyle in tetrahydrofuran and diethyl ether at -60℃ .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

A series of novel compounds related to N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide have been synthesized, displaying significant antibacterial and antifungal activities. These compounds were effective against various pathogenic strains, suggesting their potential in medicinal applications (Altundas et al., 2010).

Antioxidant Activity

Sterically hindered phenols related to N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide, synthesized as potential antioxidants, have shown promise in hydrogen bond formation, indicated by UV and IR spectroscopy (Storozhok et al., 2013).

Anticonvulsant Potential

In the field of neurology, derivatives of thiadiazole, a structurally similar compound, have shown high anticonvulsive activity, suggesting potential applications of related compounds in anticonvulsant therapies (Sych et al., 2018).

Electroactive Polymer Synthesis

The compound has been utilized in the synthesis of electroactive polymers, indicating its utility in material science and electronics. These polymers have been studied for their electrical conductivity and fluorescence properties (Kaya & Aydın, 2012).

Antitumor Activity

Related compounds have shown promising inhibitory activities against cancer cell growth, particularly in histone deacetylase inhibition, which is a significant area in cancer research (Hirata et al., 2012).

Radical Scavenging Activity

Nitrogen-containing bromophenols, structurally similar to N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide, have demonstrated potent scavenging activity against radicals, indicating their potential as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).

Anti-Microbial Evaluation

Compounds related to N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide have been evaluated for their anti-microbial activity, showing potential as antibacterial agents (Spoorthy et al., 2021).

Wirkmechanismus

Target of Action

The primary targets of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide are currently unknown

Result of Action

The molecular and cellular effects of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide’s action are currently unknown

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide . .

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3S2/c25-22(18-10-4-5-11-19(18)27-17-8-2-1-3-9-17)24-16-23(26,20-12-6-14-28-20)21-13-7-15-29-21/h1-15,26H,16H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYQBPNEJKDUKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2816276.png)

![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2816278.png)